2-Amino-2-methylpropyl hydrogen sulfate
Description
Contextualization within Amino Alcohol Derivatives and Sulfate (B86663) Esters
Amino alcohols are a well-established class of organic compounds characterized by the presence of both an amine and an alcohol functional group. diva-portal.org This dual functionality makes them versatile building blocks in organic synthesis, notably in the preparation of chiral ligands and pharmaceutical intermediates. lookchem.comdiva-portal.org The presence of both a basic amino group and a nucleophilic hydroxyl group allows for a wide range of chemical transformations.
Sulfate esters, on the other hand, are organic derivatives of sulfuric acid. They are often used in chemical synthesis and are found in numerous biological processes. The sulfation of alcohols is a key reaction that can alter the solubility and reactivity of organic molecules. nih.govnih.gov The combination of these two functional groups in 2-Amino-2-methylpropyl hydrogen sulfate results in a molecule with potential applications as a surfactant, a catalyst, or a precursor in the synthesis of more complex molecules. lookchem.comnih.gov
Academic Significance and Research Trajectories
While extensive academic research specifically on this compound is still emerging, its structural components suggest several promising research avenues. The compound is noted for its potential use in creating chiral catalysts and ligands for asymmetric synthesis. lookchem.com The presence of the sulfate group can influence its catalytic activity and selectivity.
Furthermore, its role as a chemical intermediate is an area of active investigation. lookchem.com Researchers are exploring its utility in the production of pharmaceuticals and agrochemicals, where the introduction of both an amino and a sulfate group can be advantageous. lookchem.com The study of such bifunctional molecules is a key trajectory in modern chemical research, aiming to develop novel synthetic methodologies and functional materials.
Below are the key properties of this compound:
| Property | Value |
| CAS Number | 927-82-2 |
| Molecular Formula | C₄H₁₁NO₄S |
| Molecular Weight | 169.20 g/mol |
| Density | 1.373 g/cm³ (predicted) |
| Refractive Index | 1.500 (predicted) |
| Appearance | White crystalline solid (predicted) |
| Solubility | Soluble in water |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bond Count | 3 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
927-82-2 |
|---|---|
Molecular Formula |
C4H11NO4S |
Molecular Weight |
169.2 g/mol |
IUPAC Name |
(2-amino-2-methylpropyl) hydrogen sulfate |
InChI |
InChI=1S/C4H11NO4S/c1-4(2,5)3-9-10(6,7)8/h3,5H2,1-2H3,(H,6,7,8) |
InChI Key |
RGXZRDJYNDJZBY-UHFFFAOYSA-N |
SMILES |
CC(C)(COS(=O)(=O)O)N |
Canonical SMILES |
CC(C)(COS(=O)(=O)O)N |
Other CAS No. |
927-82-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes for 2-Amino-2-methylpropyl Hydrogen Sulfate (B86663)
The most common and direct methods for the synthesis of 2-Amino-2-methylpropyl hydrogen sulfate involve the direct sulfation of the corresponding amino alcohol. This can be accomplished using various sulfating agents, with sulfuric acid and sulfur trioxide complexes being the most prevalent.
The direct reaction of 2-amino-2-methyl-1-propanol (B13486) with a sulfating agent is the most straightforward approach to obtaining this compound. A notable method involves the reaction of 2-amino-2-methyl-1-propanol with a suitable sulfating agent, followed by heating under vacuum. A specific example of this is the preparation where the resulting solution is maintained in a vacuum oven at 120°C for 3 hours, which affords the product as a white solid in quantitative yield (100%). chemicalbook.com This method is advantageous due to its simplicity and high yield.
Sulfuric Acid: Concentrated sulfuric acid is a common and cost-effective reagent for the sulfation of alcohols. The reaction with 2-amino-2-methyl-1-propanol proceeds via protonation of the amino group followed by esterification of the hydroxyl group. The high reactivity of sulfuric acid can sometimes lead to side reactions, and careful control of the reaction conditions is necessary to achieve high yields and purity.
Sulfur Trioxide Complexes: Sulfur trioxide (SO₃) is a powerful sulfating agent. However, its high reactivity necessitates the use of complexes to moderate its activity and improve selectivity. Common complexes used for the sulfation of alcohols include sulfur trioxide-pyridine, sulfur trioxide-trimethylamine, and sulfur trioxide-N,N-dimethylformamide (SO₃·DMF). yakhak.org These complexes offer milder reaction conditions and can lead to cleaner reactions with fewer byproducts compared to using neat sulfuric acid. The choice of the specific complex can influence the reaction rate and selectivity, particularly for sterically hindered alcohols like 2-amino-2-methyl-1-propanol.
A general representation of the reaction is as follows: (CH₃)₂C(NH₂)CH₂OH + SO₃·Complex → (CH₃)₂C(NH₂)CH₂OSO₃H + Complex
The reaction is typically carried out in an inert solvent, and the product is isolated after an appropriate workup procedure.
Recent advancements in synthetic methodology have led to the development of novel sulfation techniques that can be applied to the preparation of aminoalkyl hydrogen sulfates. One such approach involves the use of sulfuryl imidazolium (B1220033) salts, which have been shown to be effective for the sulfation of carbohydrates. While not yet specifically reported for 2-amino-2-methyl-1-propanol, this method could potentially offer a milder and more selective alternative to traditional sulfating agents.
Another emerging area is the development of catalytic sulfation methods. These approaches aim to reduce the amount of sulfating agent required and minimize waste generation. For instance, the use of a catalytic amount of a strong acid or a Lewis acid in conjunction with a milder sulfating agent could enhance the reaction efficiency. Research in this area is ongoing and holds promise for more sustainable synthetic routes to aminoalkyl hydrogen sulfates.
Alternative Synthetic Pathways and Precursor Chemistry
Beyond the direct sulfation of the parent amino alcohol, alternative synthetic strategies can be envisioned, particularly for accessing derivatives or chiral analogs of this compound.
Cyclic precursors, such as oxazolidines, can serve as valuable intermediates in the synthesis of aminoalkyl hydrogen sulfates. For instance, 4,4-dimethyl-1,3-oxazolidine can be synthesized from 2-amino-2-methyl-1-propanol and a suitable carbonyl compound (e.g., formaldehyde). The subsequent ring-opening of this oxazolidine (B1195125) derivative with a sulfating agent could potentially yield this compound. This approach offers the advantage of protecting the amino and hydroxyl groups during intermediate synthetic steps, which can be beneficial when other functional groups are present in the molecule. The stereochemistry of the oxazolidine can also be controlled, which is relevant for the synthesis of chiral analogs.
The general reaction sequence would be:
(CH₃)₂C(NH₂)CH₂OH + R₂C=O → 4,4-dimethyl-1,3-oxazolidine derivative + H₂O
4,4-dimethyl-1,3-oxazolidine derivative + Sulfating Agent → (CH₃)₂C(NH₂)CH₂OSO₃H
Further research is needed to establish the optimal conditions for the ring-opening and sulfation step in this synthetic pathway.
The synthesis of enantiomerically pure chiral analogs of this compound is of significant interest, particularly for applications in asymmetric catalysis and as chiral building blocks. Since the target molecule itself is achiral, the introduction of chirality would necessitate modification of the precursor.
A key strategy for obtaining chiral this compound analogs would be to start with a chiral precursor, such as a chiral 2-amino-2-methyl-1-propanol derivative. The asymmetric synthesis of such chiral amino alcohols can be achieved through various methods, including:
Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable prochiral ketone or imine precursor can yield the chiral amino alcohol.
Chiral Resolution: Racemic 2-amino-2-methyl-1-propanol can be resolved into its individual enantiomers using chiral resolving agents or through chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Once the enantiomerically pure amino alcohol is obtained, it can be subjected to the sulfation methods described in section 2.1 to yield the corresponding chiral this compound analog. The sulfation reaction is not expected to affect the stereocenter, thus preserving the enantiomeric purity of the final product.
For example, the synthesis of (R)- or (S)-2-amino-2-methylpropyl hydrogen sulfate would proceed as follows:
Asymmetric synthesis or chiral resolution of 2-amino-2-methyl-1-propanol to obtain the desired enantiomer.
Sulfation of the enantiomerically pure 2-amino-2-methyl-1-propanol.
This approach allows for the preparation of specific stereoisomers of derivatized this compound, which can be crucial for their intended applications.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. Traditional synthetic routes often involve harsh reagents and generate significant waste. In contrast, a green chemistry approach focuses on maximizing atom economy, utilizing renewable feedstocks, employing catalytic instead of stoichiometric reagents, and using safer solvents.
A plausible conventional synthesis of this compound involves the reaction of 2-amino-2-methyl-1-propanol with a strong sulfating agent, such as sulfuric acid or chlorosulfonic acid. This method, while effective, presents several green chemistry challenges, including the use of corrosive acids, potential for side reactions, and the generation of waste streams that require neutralization.
Atom Economy:
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The direct sulfation of 2-amino-2-methyl-1-propanol with sulfuric acid can be represented by the following reaction:
C₄H₁₁NO + H₂SO₄ → C₄H₁₁NO₄S + H₂O
In this reaction, water is the only byproduct. To calculate the theoretical atom economy, we compare the molecular weight of the desired product to the sum of the molecular weights of the reactants.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-amino-2-methyl-1-propanol | C₄H₁₁NO | 89.14 |
| Sulfuric Acid | H₂SO₄ | 98.08 |
| Total Reactants | 187.22 | |
| This compound | C₄H₁₁NO₄S | 169.20 |
| Water | H₂O | 18.02 |
| Total Products | 187.22 |
Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100
Percent Atom Economy = (169.20 / 187.22) x 100 ≈ 90.37%
While a 90.37% atom economy is relatively high, the use of excess sulfuric acid to drive the reaction to completion, a common industrial practice, would lower the actual atom economy and generate acidic waste.
Biocatalytic and Greener Synthetic Alternatives:
Modern synthetic strategies offer greener alternatives to traditional methods. These approaches often leverage biocatalysis, which utilizes enzymes to perform chemical transformations with high specificity and under mild conditions.
Biocatalytic Synthesis of the Precursor: The synthesis of the precursor, 2-amino-2-methyl-1-propanol, can be approached from a green chemistry perspective. While traditional syntheses may involve multi-step processes with hazardous reagents, biocatalytic routes offer a more sustainable alternative. For instance, the use of engineered amine dehydrogenases can enable the direct asymmetric reductive amination of a suitable keto-alcohol precursor to stereoselectively produce the chiral amino alcohol. frontiersin.org This enzymatic approach operates at or near ambient temperature and pressure, in aqueous media, and with high enantioselectivity, thereby reducing energy consumption and the need for protecting groups. rsc.orgnih.gov
Enzymatic Sulfation: The sulfation step itself can be made greener by replacing harsh chemical sulfating agents with enzymatic methods. Sulfotransferases are a class of enzymes that catalyze the transfer of a sulfonate group from a donor molecule, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule like an alcohol. rsc.org The use of alcohol sulfotransferases could enable the selective sulfation of 2-amino-2-methyl-1-propanol under mild, aqueous conditions, avoiding the use of corrosive acids and chlorinated reagents. nih.govwikipedia.org While the cost and availability of the PAPS cofactor can be a limitation, cofactor regeneration systems are an active area of research to improve the economic feasibility of this approach.
A comparison of a plausible conventional route and a potential green biocatalytic route is summarized below:
| Feature | Conventional Synthetic Route | Potential Green Biocatalytic Route |
| Precursor Synthesis | Multi-step chemical synthesis, potentially using hazardous reagents and organic solvents. | Single-step enzymatic synthesis using an engineered amine dehydrogenase in an aqueous medium. |
| Sulfating Agent | Concentrated sulfuric acid or chlorosulfonic acid. | Sulfotransferase enzyme with a cofactor like PAPS. |
| Reaction Conditions | Potentially high temperatures and pressures; use of corrosive materials. | Mild conditions (near ambient temperature and pressure) in an aqueous buffer. |
| Solvents | May require organic solvents. | Primarily water. |
| Byproducts/Waste | Acidic waste requiring neutralization; potential for halogenated waste. | Biodegradable enzyme and cofactor byproducts; significantly reduced waste. |
| Atom Economy | Theoretically high, but practically lowered by the use of excess reagents. | Potentially higher overall process efficiency with cofactor recycling. |
The adoption of green chemistry principles in the design of synthetic routes for this compound offers significant advantages in terms of environmental impact, safety, and sustainability. While challenges remain in the industrial scale-up of biocatalytic processes, ongoing research in enzyme engineering and process optimization is paving the way for greener and more efficient chemical manufacturing.
Mechanistic Investigations of Reactions and Degradation Pathways
Hydrolytic Mechanisms of Alkyl Hydrogen Sulfates
The hydrolysis of alkyl hydrogen sulfates can proceed through different mechanistic pathways, largely dependent on the structure of the alkyl group and the reaction conditions. For 2-amino-2-methylpropyl hydrogen sulfate (B86663), its tertiary alkyl structure profoundly influences the preferred mechanism.
Carbocation-Mediated Pathways and Reaction Intermediates
The hydrolysis of tertiary alkyl hydrogen sulfates, such as 2-amino-2-methylpropyl hydrogen sulfate, in acidic solution is expected to proceed predominantly through a carbocation-mediated pathway, analogous to an A-1 (acid-catalyzed, unimolecular) or SN1 mechanism. This is due to the high stability of the resulting tertiary carbocation.
The reaction is initiated by the protonation of the sulfate oxygen atom, followed by the departure of the good leaving group, hydrogen sulfate (HSO4-), to form a tertiary carbocation intermediate. The stability of this carbocation is enhanced by the inductive effect of the three alkyl groups attached to the positively charged carbon.
Reaction Scheme:
(CH3)2C(NH2)CH2OSO3H + H+ ⇌ (CH3)2C(NH2)CH2OSO3H2+ (CH3)2C(NH2)CH2OSO3H2+ → (CH3)2C(NH2)CH2+ + H2SO4 (CH3)2C(NH2)CH2+ + H2O → (CH3)2C(NH2)CH2OH + H+
The rate of this reaction is primarily dependent on the stability of the carbocation formed. Tertiary carbocations are significantly more stable than secondary or primary carbocations, making this pathway highly favorable for this compound.
Furthermore, the presence of the amino group at the β-position introduces the possibility of neighboring group participation (NGP) . scribd.comwikipedia.orgdalalinstitute.com The lone pair of electrons on the nitrogen atom can act as an internal nucleophile, attacking the carbon bearing the sulfate group to form a cyclic aziridinium (B1262131) ion intermediate. This intramolecular process can accelerate the rate of hydrolysis compared to a similar tertiary alkyl hydrogen sulfate without the amino group. The subsequent attack of a water molecule on the aziridinium ion would then lead to the final product, 2-amino-2-methyl-1-propanol (B13486). This participation would likely lead to retention of stereochemistry if the starting material were chiral.
Concerted Nucleophilic Displacement Pathways
While the carbocation-mediated pathway is dominant for tertiary systems, a concerted nucleophilic displacement (SN2-like) mechanism is generally less favorable due to steric hindrance. In a hypothetical SN2 pathway, a nucleophile (e.g., a water molecule) would attack the carbon atom bonded to the sulfate group, leading to the simultaneous departure of the hydrogen sulfate ion.
Oxidative Degradation of 2-Amino-2-methyl-1-propanol Analogues
The oxidative degradation of this compound is primarily driven by the reactivity of its parent amino alcohol, 2-amino-2-methyl-1-propanol (AMP), with oxidizing species such as hydroxyl radicals (•OH). These radicals are highly reactive and can initiate a cascade of reactions leading to a variety of degradation products.
OH-Radical Initiated Hydrogen Abstraction Reactions
The initial and rate-determining step in the atmospheric and aqueous-phase oxidative degradation of 2-amino-2-methyl-1-propanol is the abstraction of a hydrogen atom by a hydroxyl radical. acs.orgnih.gov This can occur at several positions within the molecule: the methyl groups (-CH3), the methylene (B1212753) group (-CH2-), the amino group (-NH2), and the hydroxyl group (-OH).
Theoretical and experimental studies have shown that hydrogen abstraction predominantly occurs from the -CH2- and -NH2 groups. acs.orgnih.gov Abstraction from the C-H bonds of the methyl groups is a minor pathway, and abstraction from the O-H bond of the hydroxyl group is generally considered negligible under atmospheric conditions. acs.org
The site of hydrogen abstraction leads to the formation of different primary radical intermediates:
Abstraction from -CH2-: (CH3)2C(NH2)ĊHOH
Abstraction from -NH2: (CH3)2C(NH2)CH2O• and (CH3)2C(NH•)CH2OH
Abstraction from -CH3: •CH2C(CH3)(NH2)CH2OH
These radicals subsequently react with molecular oxygen to form peroxy radicals, which then undergo further reactions to form stable degradation products.
Branching Ratios and Site Selectivity of Oxidation
One study derived the branching ratios from the analysis of gas-phase product profiles to be approximately: acs.org
| Site of H-Abstraction | Branching Ratio (%) |
| -CH2- | 70 |
| -NH2 | 24 |
| -CH3 | 6 |
These values indicate a high selectivity for hydrogen abstraction from the methylene (-CH2-) group, followed by the amino (-NH2) group. The abstraction from the methyl (-CH3) groups is a much less significant pathway. This selectivity is attributed to the bond dissociation energies of the different C-H and N-H bonds, with the α-amino C-H bond being particularly susceptible to abstraction.
Formation and Characterization of Primary and Secondary Oxidation Products
The radical intermediates formed from the initial hydrogen abstraction undergo a series of reactions, primarily with oxygen and nitrogen oxides (in atmospheric conditions), to form a variety of primary and secondary oxidation products.
Major Primary Products:
Following the dominant hydrogen abstraction from the -CH2- group, the primary product formed is 2-amino-2-methylpropanal . acs.orgnih.gov
Minor Primary and Secondary Products:
A number of other products have been identified from the various degradation pathways: acs.orgnih.govusn.no
| Product Name | Chemical Formula | Formation Pathway |
| Primary Products | ||
| Propan-2-imine | (CH3)2C=NH | From the radical formed by H-abstraction from the -NH2 group. |
| 2-Iminopropanol | HN=C(CH3)CH2OH | From the radical formed by H-abstraction from a -CH3 group. |
| Acetamide | CH3C(O)NH2 | A minor product from various pathways. |
| Formaldehyde | CH2O | A common fragmentation product. |
| 2-Methyl-2-(nitroamino)-1-propanol | (CH3)2C(NHNO2)CH2OH | Formed in the presence of NOx. |
| Acetone (B3395972) | (CH3)2CO | Identified in aqueous phase oxidation. usn.no |
| 4,4-dimethyl-2-oxazolidinone | C5H9NO2 | Identified in aqueous phase oxidation. usn.no |
| Formate | HCOO- | Identified in aqueous phase oxidation. usn.no |
| Secondary Products | ||
| 2-Iminopropanal | CH3(CHO)C=NH | From the further oxidation of 2-iminopropanol. |
| Acetonitrile (B52724) | CH3CN | A potential secondary product. |
| Nitroso and Nitroimines | From reactions of imine products with NOx. |
The distribution and yield of these products are highly dependent on the specific reaction conditions, such as the concentration of oxidants (e.g., •OH, O2) and the presence of other atmospheric components like NOx.
Catalytic Effects on Oxidative Degradation Processes
The oxidative degradation of this compound is anticipated to be influenced by various catalysts, particularly metal ions, which are known to accelerate the degradation of amino compounds used in industrial applications like carbon dioxide capture. Studies on the parent compound, AMP, show that its degradation is sensitive to oxidizing conditions, a process that can be catalyzed. researchgate.netusn.no
The presence of the sulfate group is expected to increase the compound's water solubility and potentially alter its interaction with metal catalysts. The degradation of AMP is known to proceed via radical mechanisms, often initiated by the abstraction of a hydrogen atom. usn.no Catalysts, such as transition metal ions (e.g., Fe²⁺, Cu²⁺), can promote the formation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) from dissolved oxygen, which then attack the amine molecule.
The proposed catalytic cycle for the oxidative degradation of this compound would likely involve:
Initiation: A metal catalyst (Mⁿ⁺) reacts with an oxidant (e.g., O₂) to generate radical species.
Propagation: The generated radicals abstract a hydrogen atom from the alkyl chain or the amino group of the molecule. Theoretical studies on AMP suggest that H-abstraction is most likely to occur from the –CH₂– group adjacent to the sulfate ester. acs.org
Degradation: The resulting organic radical undergoes further reactions, such as oxidation and fragmentation, leading to the formation of various degradation products.
Key degradation products identified in the oxidative degradation of the parent amine, AMP, include acetone, 2,4-lutidine, and 4,4-dimethyl-2-oxazolidinone. usn.no It is plausible that the sulfate ester would undergo similar fragmentation, potentially yielding acetone and sulfate ions as final products. The catalytic effect of different metals on amino alcohol oxidation varies, with gold-based catalysts also showing activity, although the presence of an amino group can sometimes lead to catalyst deactivation. mdpi.comresearchgate.net
Thermal Decomposition Studies and Product Profiling
Amino acids, which also contain amino groups, typically decompose at temperatures between 185 °C and 280 °C, primarily releasing water (H₂O) and ammonia (B1221849) (NH₃). researchgate.net The thermal degradation of 18 different amino acids was found to follow first-order kinetics, with activation energies ranging from 88.5 to 137.44 kJ mol⁻¹. researchgate.net Studies on sulfur-containing amino acids show decomposition occurs between 190–240°C. researchgate.net An exothermic decomposition peak for the parent amine, AMP, has been noted around 150°C. researchgate.net
Alkyl hydrogen sulfates are known to be thermally labile. When heated, they can decompose via two main pathways:
Elimination: Acting as a precursor to an alkene, releasing sulfuric acid. For this compound, this would yield 2-amino-2-methylpropene.
Substitution: If another alcohol is present, it can lead to ether formation at moderate temperatures (e.g., ~140°C), while higher temperatures (~170°C) favor alkene formation. quora.comquora.com
Combining these pathways, the thermal decomposition of this compound under inert conditions would likely proceed in stages. Initial, lower-temperature decomposition might involve the loss of the sulfate group to form an alkene, followed by the decomposition of the amino alcohol backbone at higher temperatures.
Table 1: Predicted Thermal Decomposition Products and Temperature Ranges
| Temperature Range | Predicted Reaction | Major Products |
|---|---|---|
| 140-180°C | Elimination of sulfuric acid | 2-Amino-2-methylpropene, Sulfuric acid |
| > 180°C | Fragmentation of amino backbone | Ammonia, Acetone, Water, Various smaller hydrocarbons |
Electrophilic Addition and Esterification Reactions Involving Sulfate Moieties
The sulfate moiety (–OSO₃H) of this compound can participate in several key reactions, including those where it acts as a leaving group or undergoes esterification.
Sulfate as a Leaving Group (Electrophilic Reactivity): Alkyl sulfates are effective alkylating agents because the hydrogen sulfate anion (HSO₄⁻) is a good leaving group, being the conjugate base of a strong acid. nih.govyoutube.com The carbon atom bonded to the sulfate group is electrophilic and susceptible to nucleophilic attack. Therefore, this compound can react with nucleophiles (Nu⁻) in an Sₙ2 reaction, leading to the displacement of the sulfate group.
Reaction: CH₃C(NH₂) (CH₃)CH₂OSO₃H + Nu⁻ → CH₃C(NH₂)(CH₃)CH₂Nu + HSO₄⁻
The reactivity of such sulfate esters as electrophiles is well-documented, though often requiring elevated temperatures for significant conversion rates. nih.gov
Esterification Reactions: The term "esterification" in this context can refer to the formation of a dialkyl sulfate. The monoester, this compound, can react with another alcohol molecule under dehydrating conditions (e.g., with a strong acid catalyst) to form a dialkyl sulfate. This reaction is analogous to the formation of ethers from alcohols and sulfuric acid.
Reaction: CH₃C(NH₂)(CH₃)CH₂OSO₃H + R-OH ⇌ CH₃C(NH₂)(CH₃)CH₂OSO₂OR + H₂O
The synthesis of sulfate esters is a broad field, with various reagents like sulfur trioxide complexes being used to sulfate alcohols. acs.orgresearchgate.netresearchgate.net The reverse of these synthesis reactions provides a framework for understanding the potential esterification reactions of the sulfate moiety itself.
Investigation of Reaction Kinetics and Thermodynamic Parameters
Specific experimental kinetic and thermodynamic data for this compound are scarce. However, values can be estimated, and reaction characteristics can be inferred from related compounds.
Reaction Kinetics: The kinetics of degradation are crucial for industrial applications. For the parent amine, AMP, the OH-initiated atmospheric degradation rate constant has been studied. researchgate.net Such reactions are typically fast, reflecting the reactivity of the hydroxyl radical. The kinetics of thermal degradation for various amino acids have been shown to follow first-order rate laws. researchgate.net It is reasonable to assume that the decomposition of this compound would also follow first-order kinetics with respect to its concentration.
The rate of nucleophilic substitution at the sulfate ester (as discussed in 3.4) would depend on the nucleophile's strength, the solvent, and the temperature. A Brønsted βnuc value of -0.01 was reported for the reaction of monomethyl sulfate with various nucleophiles, indicating that the reaction rate is not highly sensitive to the nature of the attacking nucleophile. nih.gov
Thermodynamic Parameters: Thermodynamic data provides insight into the stability and energy of formation of a compound. While specific values for this compound are not published, data for related structures like ammonium (B1175870) sulfate are available. chemeo.comnist.gov The group transfer potential (ΔG'pH7) for the hydrolysis of a sulfate monoester is approximately -8.9 kcal/mol, indicating that the hydrolysis is a thermodynamically favorable process. nih.gov This "energy-rich" nature is due to the release of the strong acid HSO₄⁻. nih.gov
Table 2: Estimated and Comparative Thermodynamic and Kinetic Parameters
| Parameter | Compound/Reaction Class | Value/Observation | Reference |
|---|---|---|---|
| Kinetics | |||
| Rate Law | Thermal Degradation of Amino Acids | First-Order | researchgate.net |
| Activation Energy (Ea) | Thermal Degradation of Amino Acids | 88.5 - 137.44 kJ/mol | researchgate.net |
| Brønsted βnuc | Nucleophilic attack on Methyl Sulfate | -0.01 | nih.gov |
| Thermodynamics | |||
| ΔG'pH7 (Hydrolysis) | Sulfate Monoester | -8.9 kcal/mol | nih.gov |
| Solubility Behavior | Amino Acids in Ammonium Sulfate | Salting-in or salting-out effects observed | researchgate.netsciencemadness.org |
Further experimental work is required to precisely determine the kinetic and thermodynamic parameters for this compound, which would be essential for optimizing its use in any chemical process and understanding its environmental fate.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within a molecule. For 2-Amino-2-methylpropyl hydrogen sulfate (B86663), a combination of one-dimensional and two-dimensional NMR techniques is employed to assemble a complete picture of its structure.
Due to the absence of readily available experimental spectra in public databases, predicted NMR data has been generated using advanced computational algorithms to provide a comprehensive analysis.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Predicted ¹H NMR spectroscopy for 2-Amino-2-methylpropyl hydrogen sulfate reveals distinct signals corresponding to the different sets of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent amino and sulfate groups.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.85 | Singlet | 2H | -CH₂- (Methylene protons) |
| ~2.50 | Broad Singlet | 2H | -NH₂ (Amino protons) |
| ~1.25 | Singlet | 6H | 2 x -CH₃ (Methyl protons) |
The methylene (B1212753) protons (-CH₂) adjacent to the sulfate group are expected to appear as a singlet at approximately 3.85 ppm. The deshielding effect of the electronegative oxygen atom of the sulfate group causes this downfield shift. The six protons of the two equivalent methyl groups (-CH₃) are predicted to resonate as a single, sharp peak around 1.25 ppm. The protons of the primary amine (-NH₂) are anticipated to produce a broad singlet at approximately 2.50 ppm; the broadness of this peak is a result of rapid chemical exchange and quadrupolar effects of the nitrogen atom.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The predicted ¹³C NMR spectrum provides further confirmation of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Carbon Assignment |
| ~75.0 | -C H₂- (Methylene carbon) |
| ~55.0 | -C (CH₃)₂- (Quaternary carbon) |
| ~25.0 | -C H₃ (Methyl carbons) |
The methylene carbon (-CH₂-) bonded to the sulfate group is predicted to be the most downfield signal, appearing around 75.0 ppm due to the strong deshielding effect of the oxygen. The quaternary carbon atom, bonded to the two methyl groups and the amino group, is expected at approximately 55.0 ppm. The two equivalent methyl carbons are predicted to resonate at the most upfield position, around 25.0 ppm.
Two-Dimensional NMR Techniques for Connectivity
To unequivocally establish the connectivity between the protons and carbons, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.
A COSY experiment would show correlations between coupled protons. However, in the case of this compound, the predicted ¹H NMR spectrum consists only of singlets (or a broad singlet for the amine), indicating no scalar coupling between the different sets of protons. Therefore, a COSY spectrum would not be expected to show any cross-peaks.
An HSQC spectrum, on the other hand, would reveal direct one-bond correlations between protons and the carbons to which they are attached. For this compound, the HSQC spectrum would be expected to show a correlation between the proton signal at ~3.85 ppm and the carbon signal at ~75.0 ppm, confirming the -CH₂- group. It would also show a correlation between the proton signal at ~1.25 ppm and the carbon signal at ~25.0 ppm, confirming the -CH₃ groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the exact mass is a critical piece of data for its definitive identification.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₄H₁₁NO₄S |
| Exact Mass | 169.0409 |
| Monoisotopic Mass | 169.0409 |
The calculated exact mass of 169.0409 Da corresponds to the molecular formula C₄H₁₁NO₄S. nist.govguidechem.com An experimental HRMS measurement yielding a value very close to this would provide strong evidence for the elemental composition of the compound.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Upon collision-induced dissociation (CID), the protonated molecule [M+H]⁺ would likely undergo fragmentation through several key pathways. A primary fragmentation would be the loss of the sulfate group (SO₃), which is a neutral loss of 80 Da. Another expected fragmentation pathway is the cleavage of the C-C bond adjacent to the amino group, leading to the formation of a stable iminium ion.
Table 4: Predicted Key MS/MS Fragmentation for [C₄H₁₁NO₄S + H]⁺
| Precursor m/z | Predicted Fragment m/z | Proposed Lost Fragment |
| 170.0487 | 90.0405 | SO₃ |
| 170.0487 | 72.0813 | H₂SO₄ + CH₃ |
| 170.0487 | 58.0657 | H₂SO₄ + C₂H₅ |
The analysis of these characteristic fragment ions in an MS/MS experiment would provide strong confirmatory evidence for the proposed structure of this compound.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational and rotational modes of molecular bonds, providing a unique spectral fingerprint.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, leading to the excitation of molecular vibrations. For this compound, the FTIR spectrum is expected to be characterized by absorption bands corresponding to its primary amine (-NH2), alkyl (C-H), and hydrogen sulfate (-OSO3H) groups.
The primary amine group would typically exhibit N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching modes of the -NH2 group. Additionally, N-H bending (scissoring) vibrations are expected around 1590-1650 cm⁻¹.
The alkyl backbone of the molecule, specifically the methyl (CH3) and methylene (-CH2-) groups, would produce characteristic C-H stretching bands between 2850 and 3000 cm⁻¹. C-H bending vibrations for these groups would appear in the 1350-1470 cm⁻¹ range.
The hydrogen sulfate group is anticipated to show several distinct bands. The S=O stretching vibrations are typically strong and appear in the 1140-1230 cm⁻¹ region. researchgate.net The S-O stretching modes are expected around 600-700 cm⁻¹. researchgate.net The presence of a hydroxyl group in the hydrogen sulfate moiety would also give rise to a broad O-H stretching band, likely overlapping with the N-H stretching region, and S-O-H bending vibrations at lower wavenumbers.
Table 1: Predicted FTIR Spectral Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| N-H Bend (scissoring) | 1590 - 1650 | |
| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |
| C-H Bend | 1350 - 1470 | |
| Hydrogen Sulfate (-OSO₃H) | S=O Stretch | 1140 - 1230 |
| S-O Stretch | 600 - 700 | |
| O-H Stretch | Broad, ~3200 - 3600 |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While strong dipole moment changes lead to intense FTIR bands, changes in polarizability result in strong Raman signals.
In the Raman spectrum of this compound, the symmetric vibrations of the sulfate group are expected to be particularly prominent. The symmetric S-O stretching mode (ν1) of a sulfate or hydrogen sulfate ion typically produces a very strong and sharp band around 980-1050 cm⁻¹. researchgate.netharvard.edu The asymmetric stretching (ν3) and bending modes (ν2 and ν4) would also be present but are often weaker in Raman spectra compared to the symmetric stretch. researchgate.net
The C-H stretching and bending vibrations of the alkyl groups will also be visible in the Raman spectrum, typically in the same regions as in the FTIR spectrum. The N-H stretching bands of the amino group are generally weak in Raman spectroscopy. The study of amino acids by Raman spectroscopy can provide insights into molecular conformation and intermolecular bonding. nih.gov
Table 2: Predicted Raman Spectral Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydrogen Sulfate (-OSO₃H) | Symmetric S-O Stretch (ν₁) | 980 - 1050 (Strong) |
| Asymmetric S=O Stretch (ν₃) | ~1100 - 1200 | |
| Bending Modes (ν₂, ν₄) | ~400 - 670 | |
| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |
| C-H Bend | 1350 - 1470 |
X-ray Diffraction for Solid-State Crystal Structure Determination
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide precise information on its unit cell parameters (the dimensions of the repeating structural unit), space group (the symmetry of the crystal), and the exact coordinates of each atom.
Given the presence of both a proton-donating group (the hydrogen sulfate's -OH and the ammonium (B1175870) group that would form in the zwitterionic state) and proton-accepting groups (the amine nitrogen and sulfate oxygens), it is highly probable that the crystal structure is dominated by an extensive network of hydrogen bonds. These interactions would link the individual molecules into a stable, three-dimensional lattice. The crystal structure of other sulfamethoxazolium salts, for instance, reveals complex hydrogen bonding networks involving the amino group, sulfonamide, and counter-ions, as well as π–π stacking interactions. nih.gov While this compound lacks aromatic rings for π–π stacking, the principles of hydrogen-bonded networks would be analogous.
Hyphenated Analytical Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of specific compounds within complex mixtures.
For a polar and non-volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) would likely require a derivatization step. The polar amino and hydrogen sulfate groups would need to be converted into more volatile, less polar moieties to allow for passage through the GC column. mdpi.com Silylation is a common derivatization technique for amino acids and other polar compounds, where active hydrogens are replaced with a nonpolar group such as tert-butyldimethylsilyl (TBDMS). Following separation by GC, the mass spectrometer would provide mass-to-charge ratio data, allowing for identification based on the compound's molecular weight and fragmentation pattern.
Liquid Chromatography-Mass Spectrometry (LC-MS) is generally better suited for the direct analysis of polar and non-volatile compounds like this compound, as it does not require derivatization. portlandpress.com Techniques such as electrospray ionization (ESI) can readily ionize the intact sulfated molecule. The subsequent mass analysis, often performed with tandem mass spectrometry (MS/MS), can provide structural information through characteristic fragmentation patterns. For instance, sulfated metabolites often show a characteristic neutral loss of 80 Da (SO₃) or produce fragment ions at m/z 97 (HSO₄⁻) in negative ion mode, which can be used to specifically screen for and identify sulfate conjugates in a complex matrix. nih.govnih.gov
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its approximations) to provide information on molecular orbitals, electron density distribution, and molecular properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of chemical systems. For 2-Amino-2-methylpropyl hydrogen sulfate (B86663), DFT calculations could be employed to determine a variety of molecular properties that are crucial for understanding its chemical behavior.
DFT calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, properties such as the distribution of electrostatic potential, dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be calculated. mdpi.comfrontiersin.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov Conceptual DFT also allows for the calculation of reactivity descriptors like electronegativity, hardness, and softness, which can predict the reactive sites of the molecule for nucleophilic and electrophilic attack. nih.gov
Table 1: Illustrative DFT-Calculated Molecular Properties of 2-Amino-2-methylpropyl hydrogen sulfate (Note: These are hypothetical values for illustrative purposes, based on typical results for similar organic molecules.)
| Property | Value | Significance |
| Optimized Ground State Energy | -X Hartrees | Represents the total electronic energy of the most stable molecular conformation. |
| HOMO Energy | -Y eV | Indicates the propensity to donate electrons; related to ionization potential. |
| LUMO Energy | +Z eV | Indicates the ability to accept electrons; related to electron affinity. |
| HOMO-LUMO Gap | (Y+Z) eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | D Debyes | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |
| Electrostatic Potential Min/Max | V+/V- | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |
This table is interactive. Click on the headers to sort.
Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide increasingly accurate results, albeit at a higher computational cost. nih.gov
These high-accuracy methods are particularly valuable for calculating precise energetic properties, such as bond dissociation energies, proton affinities, and gas-phase acidities. For this compound, ab initio calculations could provide a benchmark for the energetics of key chemical processes, such as the deprotonation of the amino group or the hydrolysis of the sulfate ester. Comparing the energies of the neutral molecule and its corresponding ions would yield accurate predictions of its acid-base properties.
Reaction Pathway Elucidation and Transition State Analysis
Theoretical modeling is instrumental in mapping out the mechanisms of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.
To study a potential reaction involving this compound, such as its hydrolysis or reaction with another molecule, computational methods can be used to locate the transition state (TS) structure. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
By calculating the energies of the reactants, the transition state, and the products, the activation energy (Ea) for the reaction can be determined. This is a critical parameter for understanding the reaction kinetics. Transition State Theory (TST) can then be used to estimate the reaction rate coefficient (k) from the calculated activation energy. Such calculations are vital for predicting how quickly a compound might degrade under certain conditions or react to form new products.
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. chemrxiv.org For a chemical reaction, a one-dimensional slice through this surface along the reaction coordinate provides the familiar reaction profile diagram.
Mapping the PES for a reaction of this compound would involve calculating the energy of the system at various points along the reaction pathway. chemrxiv.org This provides a detailed picture of the energy landscape, revealing the presence of any intermediates (local minima on the PES) and transition states (saddle points on the PES). chemrxiv.org A comprehensive PES map can uncover complex reaction mechanisms that might not be intuitively obvious.
Table 2: Hypothetical Reaction Energetics for the Hydrolysis of this compound (Note: This data is for illustrative purposes to demonstrate the output of reaction pathway calculations.)
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Compound + H₂O) | 0.0 | Starting materials in their ground state. |
| Transition State | +25.0 | The highest energy structure along the reaction coordinate. |
| Intermediates | +5.0 | A meta-stable species formed during the reaction. |
| Products (2-Amino-2-methyl-1-propanol + H₂SO₄) | -10.0 | The final products of the reaction. |
This table is interactive. You can filter the data by species.
Molecular Dynamics Simulations of Solvation and Interactions
While quantum chemical calculations are typically performed on single molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can model the behavior of molecules in an explicit solvent environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into dynamic processes and intermolecular interactions.
For this compound, MD simulations would be particularly useful for studying its solvation in water. By simulating the compound in a box of water molecules, one can analyze the structure of the surrounding water, the formation of hydrogen bonds between the solute and solvent, and the dynamics of these interactions. nih.gov The amino and sulfate groups are expected to be strong hydrogen bond donors and acceptors, respectively, and MD simulations can quantify these interactions. nih.gov
Furthermore, MD simulations can be used to study the interaction of this compound with other molecules, such as biological macromolecules or other small molecules in a mixture. These simulations can provide information on binding affinities and the specific intermolecular forces (e.g., electrostatic, van der Waals) that govern these interactions.
In Silico Modeling of Ligand-Receptor Interactions (e.g., molecular docking for related scaffolds)
Research on small molecule glycomimetics, which are compounds designed to mimic the structure of carbohydrates and often contain sulfate groups, has demonstrated their interaction with various protein targets. For instance, molecular docking and simulated dynamics have been used to investigate the binding of sulfated glycomimetics to hepatocyte growth factor (HGF). rsc.orgbirmingham.ac.uk These studies reveal that the sulfate groups are crucial for the binding affinity and specificity, forming key electrostatic and hydrogen-bonding interactions with positively charged amino acid residues (such as arginine and lysine) in the receptor's binding pocket. rsc.orgbirmingham.ac.uk
The binding energy of these interactions can be quantitatively estimated using scoring functions, which helps in ranking potential ligands. For sulfated small molecules, these calculations often show favorable binding affinities, suggesting they can act as effective ligands for specific biological targets. researchgate.netmdpi.com The interactions are typically dominated by the negatively charged sulfate moiety, which acts as a strong hydrogen bond acceptor and can engage in ionic interactions. researchgate.net
Table 1: Potential Interacting Amino Acid Residues for Sulfated Ligands
| Interacting Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |
| Sulfate (-OSO₃⁻) | Arginine (Arg), Lysine (Lys) | Ionic Bonding, Hydrogen Bonding |
| Sulfate (-OSO₃⁻) | Serine (Ser), Threonine (Thr), Asparagine (Asn) | Hydrogen Bonding |
| Amino (-NH₂) | Aspartic Acid (Asp), Glutamic Acid (Glu) | Ionic Bonding, Hydrogen Bonding |
| Methyl (-CH₃) | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Hydrophobic Interactions |
This table is generated based on the general principles of molecular interactions and findings from studies on related sulfated compounds.
Prediction of Spectroscopic Parameters and Molecular Descriptors
Computational methods are widely used to predict spectroscopic parameters and molecular descriptors, which can aid in the characterization of novel compounds and in quantitative structure-activity relationship (QSAR) studies.
Prediction of Spectroscopic Parameters:
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to predict various molecular properties, including spectroscopic data.
NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with a high degree of accuracy. researchgate.netscholaris.caproquest.comresearchgate.netmdpi.com For a molecule like this compound, DFT would be employed to first determine its lowest energy conformation, and then the NMR shielding tensors would be calculated for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). Such calculations can help in assigning peaks in an experimental spectrum and confirming the structure of the compound.
Infrared (IR) Spectroscopy: Theoretical IR spectra can also be generated using DFT. By calculating the harmonic vibrational frequencies of the molecule, a predicted spectrum of absorption bands can be produced. nih.govresearchgate.netacs.orgdiva-portal.org These predicted frequencies are often systematically scaled to better match experimental values. For this compound, this would allow for the identification of characteristic vibrational modes associated with its functional groups.
Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H (from sulfate) | Stretching | ~3400-3600 |
| N-H (amine) | Stretching | ~3300-3500 |
| C-H (methyl) | Asymmetric/Symmetric Stretching | ~2850-3000 |
| S=O (sulfate) | Asymmetric Stretching | ~1210-1260 |
| S-O (sulfate) | Symmetric Stretching | ~1030-1060 |
| C-N (amine) | Stretching | ~1020-1250 |
Note: These are general ranges for the functional groups present and actual computed values may vary based on the specific molecular environment and computational method used.
Molecular Descriptors:
Molecular descriptors are numerical values that characterize the properties of a molecule. They can be calculated from the molecular structure and are used in QSAR and cheminformatics. While descriptors for this compound are not explicitly published, they can be readily calculated using various software packages. Key descriptors include:
Molecular Weight: The sum of the atomic weights of all atoms in the molecule.
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity.
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties.
Hydrogen Bond Donors and Acceptors: The number of functional groups that can donate or accept hydrogen bonds, which is crucial for molecular interactions.
Rotatable Bonds: The number of bonds that allow free rotation, indicating molecular flexibility.
The introduction of a highly polar sulfate group to the 2-amino-2-methylpropanol scaffold would significantly decrease the LogP value, making the molecule more hydrophilic, and would substantially increase the TPSA.
Table 3: Comparison of Calculated Molecular Descriptors
| Descriptor | 2-Amino-2-methyl-1-propanol (B13486) | This compound (Predicted Effect) |
| Molecular Formula | C₄H₁₁NO | C₄H₁₁NO₄S |
| Molecular Weight | 89.14 g/mol | 169.20 g/mol |
| XLogP3 | -0.8 | Significantly lower (more negative) |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 5 |
| Rotatable Bond Count | 1 | 3 |
| Topological Polar Surface Area | 46.3 Ų | Significantly higher |
Data for 2-Amino-2-methyl-1-propanol sourced from PubChem. The predicted effects for this compound are based on the addition of the hydrogen sulfate group.
Applications in Specialized Organic Synthesis and Materials Science Research
Strategic Use as a Chemical Reagent in Organic Transformations
While specific, documented examples of 2-Amino-2-methylpropyl hydrogen sulfate (B86663) as a reagent in named organic transformations are not extensively reported in readily available literature, its structure suggests its utility in various synthetic strategies. The presence of a nucleophilic amino group and a potential leaving group in the form of the hydrogen sulfate allows it to participate in a range of chemical reactions.
Generally, amino alcohols are valuable precursors in organic synthesis. alfa-chemistry.com For instance, the related compound, 2-Amino-2-methyl-1-propanol (B13486), serves as an important intermediate for synthesizing a variety of substituted amino products. chemicalbook.com It is used in the synthesis of bis(oxazoline) ligands, morphlinopyrimidines, and vanilloid receptor antagonists. chemicalbook.com The dual functionality of amino alcohols allows them to be key components in the construction of complex molecular frameworks. alfa-chemistry.com
Utilization as a Key Building Block for Advanced Molecular Architectures
The structure of 2-Amino-2-methylpropyl hydrogen sulfate makes it a candidate as a versatile building block for creating more complex molecules with specific functions.
Precursors for Pharmaceutical Intermediates and Lead Compounds
Amino alcohols are significant structural motifs in many biologically active compounds and are considered important pharmacophores. nih.gov They are integral to the synthesis of various pharmaceutical agents. drugfuture.com For example, the parent amino alcohol, 2-Amino-2-methyl-1-propanol, is used in the synthesis of pharmaceuticals. drugfuture.com This suggests that this compound could similarly serve as a precursor for pharmaceutical intermediates. The introduction of the sulfate group could offer alternative reaction pathways or influence the physicochemical properties of the resulting intermediates. The β-amino alcohol fragment is a common substructure in medicinal chemistry and is found in compounds with a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. nih.gov
Components in Agrochemical Synthesis Research
Alkanolamines, the class of compounds to which 2-Amino-2-methyl-1-propanol belongs, are used as intermediates in the production of agricultural chemicals. wikipedia.org The bifunctional nature of these molecules is valuable in constructing the complex structures often required for modern agrochemicals. For instance, β-amino alcohols derived from natural products like eugenol (B1671780) have been investigated for their insecticidal properties. nih.gov This indicates a potential role for derivatives like this compound in the research and development of new agrochemical agents, where the sulfate moiety could be leveraged for specific synthetic transformations or to modify the biological activity and environmental fate of the resulting products.
Integration into Polymer Synthesis and Functional Materials
As a bifunctional monomer, possessing two reactive functional groups, this compound has the potential to be integrated into polymer structures. fiveable.me Bifunctional monomers are the fundamental units in step-growth polymerization, leading to the formation of linear or cross-linked polymers such as polyesters, polyamides, and polyurethanes. fiveable.me
The presence of both an amino and a sulfate group opens up possibilities for creating polymers with unique properties. For example, polymers containing sulfate or amino groups can exhibit interesting characteristics. Polysulfates are noted for their resistance to chemical degradation and excellent mechanical and optical properties. chemistryviews.org Polymers with amino groups, such as poly(amino acid)s, are explored for biomedical applications like drug delivery. nih.gov The incorporation of a molecule like this compound could lead to functional materials with tailored properties, potentially for applications in separation membranes, where polar sulfate and amino groups could enhance performance. google.com
Exploration of Catalytic Properties in Chemical Reactions
There is a potential for this compound to be used in the preparation of chiral catalysts and ligands for asymmetric synthesis. lookchem.com Chiral amino alcohols are widely used as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. nih.govmdpi.com These ligands can be readily prepared from amino alcohol precursors and can be tailored for specific catalytic processes. nih.gov
For instance, chiral β-amino alcohols are effective ligands for the ruthenium-catalyzed asymmetric transfer hydrogenation of N-phosphinyl ketimines. mdpi.com They are also used in the enantioselective addition of organozinc reagents to aldehydes. rsc.org While direct research into the catalytic properties of this compound is not prominent, its structural similarity to these effective chiral ligands suggests a promising area for future investigation. The sulfate group could potentially influence the electronic and steric properties of a resulting catalyst, thereby affecting its activity and selectivity.
Research into Environmental Chemistry and Atmospheric Transformation of Related Amines
While direct studies on the atmospheric fate of this compound are scarce, extensive research on the closely related compound 2-Amino-2-methyl-1-propanol (AMP) provides significant insights into the potential atmospheric chemistry of such molecules. nih.govacs.org
The atmospheric degradation of AMP is primarily initiated by its reaction with hydroxyl (OH) radicals. nih.govacs.org This reaction leads to the formation of various gas-phase products. The major product identified in simulation chamber experiments is 2-amino-2-methylpropanal. nih.govacs.org Minor primary products include propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and the nitramine 2-methyl-2-(nitroamino)-1-propanol. nih.govacs.org Theoretical calculations indicate that the reaction proceeds mainly through hydrogen abstraction from the -CH₂- group (>70%), with smaller contributions from abstraction from the -CH₃ groups (5-10%) and the -NH₂ group (5-20%). acs.org The atmospheric lifetime of AMP is estimated to be around 10 hours. fiveable.me
In general, alkanolamines are expected to partition primarily into the aqueous compartment of the environment due to their high water solubility. quora.com They are not expected to persist, as they are susceptible to biodegradation. quora.com Any portion that partitions to the atmosphere is expected to be removed through reactions with photochemically produced radicals. quora.com
The table below summarizes the key atmospheric degradation products of the related amine, 2-Amino-2-methyl-1-propanol.
| Product | Chemical Formula | Significance |
| 2-amino-2-methylpropanal | CH₃C(NH₂)(CH₃)CHO | Major gas-phase product. nih.govacs.org |
| propan-2-imine | (CH₃)₂C=NH | Minor primary product. nih.govacs.org |
| 2-iminopropanol | (CH₃)(CH₂OH)C=NH | Minor primary product. nih.govacs.org |
| Acetamide | CH₃C(O)NH₂ | Minor primary product. nih.govacs.org |
| Formaldehyde | CH₂O | Minor primary product. nih.govacs.org |
| 2-methyl-2-(nitroamino)-1-propanol | CH₃C(CH₃)(NHNO₂)CH₂OH | Minor primary product (nitramine). nih.govacs.org |
Degradation in CO2 Capture Solvents
The use of amine-based solvents is a leading technology for the capture of carbon dioxide (CO₂) from industrial flue gases, a process often referred to as amine scrubbing. A significant challenge in this technology is the chemical degradation of the amine solvent over time, which leads to a reduction in CO₂ capture efficiency and the formation of potentially corrosive and environmentally harmful byproducts. While extensive research has been conducted on the degradation of primary amines like 2-amino-2-methyl-1-propanol (AMP), the role and behavior of its derivatives, such as this compound, are less understood but of critical importance.
Research into the degradation of AMP-based solvents reveals that the presence of oxygen and acidic gases like SO₂ and NOₓ in flue gas can lead to the formation of a variety of degradation products. While direct studies on the degradation of this compound as a primary CO₂ capture solvent are not prevalent in existing literature, it is hypothesized to be a potential degradation product itself within amine scrubbing systems that utilize AMP, particularly when sulfur oxides are present in the flue gas. The formation of such sulfate salts can lead to the accumulation of heat-stable salts (HSS) in the solvent, which can contribute to increased viscosity, corrosion, and a decrease in the active amine concentration available for CO₂ capture.
The degradation of amine solvents is a complex process involving both oxidative and thermal pathways. Oxidative degradation typically occurs in the absorber at lower temperatures (40-60°C) in the presence of oxygen, while thermal degradation is more prominent in the high-temperature environment of the stripper (100-120°C) where the CO₂ is released from the solvent. The mechanisms often involve the formation of radicals and subsequent reactions that break down the amine molecules.
Atmospheric Fate Modeling and Product Pathways
Amines and their derivatives can be released into the atmosphere from industrial sources, including CO₂ capture facilities. Once in the atmosphere, these compounds can undergo a series of chemical reactions, influencing air quality and potentially forming harmful secondary pollutants. Understanding the atmospheric fate of compounds like this compound is crucial for assessing their environmental impact.
The atmospheric chemistry of organosulfates is complex and primarily driven by reactions with photochemically generated oxidants, such as the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). For this compound, the primary degradation pathway is expected to be initiated by reaction with the •OH radical during the daytime.
Theoretical studies and atmospheric modeling of similar amino compounds suggest that the reaction with •OH radicals likely proceeds via hydrogen abstraction from the C-H bonds of the alkyl chain or the N-H bonds of the amino group. The specific site of hydrogen abstraction will determine the subsequent reaction pathways and the nature of the degradation products formed.
Table 1: Potential Atmospheric Degradation Pathways of this compound
| Reactant | Initiating Radical | Primary Reaction Type | Potential Primary Products |
| This compound | •OH (Hydroxyl Radical) | Hydrogen Abstraction | Carbonyl compounds, Imines, and smaller oxygenated species. |
| This compound | O₃ (Ozone) | Oxidation | Contribution to secondary organic aerosol (SOA) formation. |
| This compound | NO₃ (Nitrate Radical) | Hydrogen Abstraction (nighttime) | Nitrogen-containing organic compounds. |
Following the initial hydrogen abstraction, the resulting alkyl or amino radical will rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂•). These peroxy radicals can then undergo a variety of reactions, including self-reactions, reactions with other peroxy radicals, or reactions with nitric oxide (NO) and nitrogen dioxide (NO₂), leading to the formation of a wide range of stable products.
Table 2: Key Modeled Atmospheric Reactions and Potential Products
| Reaction | Description | Significance |
| R-NH₂ + •OH → R-NH• + H₂O | Hydrogen abstraction from the amino group. | Leads to the formation of imines and subsequently amides or carbonyls. |
| R-CH₂- + •OH → R-CH•- + H₂O | Hydrogen abstraction from the alkyl chain. | Can lead to the formation of various oxygenated products. |
| RO₂• + NO → RO• + NO₂ | Reaction of peroxy radical with nitric oxide. | A key step in the formation of alkoxy radicals, which can undergo further decomposition or isomerization. |
| RO₂• + HO₂• → ROOH + O₂ | Reaction with hydroperoxyl radical. | Formation of organic hydroperoxides. |
The atmospheric lifetime of this compound will be determined by the sum of the rate constants for its reactions with the major atmospheric oxidants. Computational modeling is a critical tool for predicting these reaction rates and identifying the most likely degradation products. These models help to fill in data gaps where experimental studies are not available and are essential for developing comprehensive air quality models. The products of these atmospheric reactions can contribute to the formation of secondary organic aerosol (SOA) and may have implications for human health and the environment.
Advanced Analytical Method Development and Impurity Profiling
Chromatographic Separation Techniques for Purity Assessment
Chromatography is a fundamental technique for separating and quantifying the components of a mixture. For a polar, non-volatile compound like 2-Amino-2-methylpropyl hydrogen sulfate (B86663), specific chromatographic approaches are necessary for an accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity analysis of non-volatile compounds such as 2-Amino-2-methylpropyl hydrogen sulfate. Due to the compound's polar nature, conferred by the amino and hydrogen sulfate groups, several HPLC modes can be employed. A common approach would be reversed-phase HPLC, potentially utilizing an ion-pairing agent to improve retention and peak shape on a C18 column. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for highly polar analytes, using a high organic content mobile phase to promote retention on a polar stationary phase.
The development of an HPLC method would involve optimizing parameters such as the mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) content), pH, buffer concentration, and column temperature to achieve optimal separation of the main compound from any process-related impurities or degradation products. Detection is typically accomplished using a UV detector if the molecule possesses a suitable chromophore, or more universally with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds.
Illustrative HPLC Purity Data for this compound Disclaimer: The following data is illustrative of a typical HPLC purity analysis and is not derived from actual experimental results for this specific compound.
Table 1: HPLC Purity Assessment| Peak ID | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 2.5 | 15,000 | 0.15 | Unknown Impurity |
| 2 | 4.8 | 9,950,000 | 99.50 | This compound |
| 3 | 6.2 | 20,000 | 0.20 | 2-Amino-2-methylpropanol |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC is not feasible due to its high polarity and salt-like character, which make it non-volatile and prone to thermal decomposition at the high temperatures used in GC inlets and columns.
However, GC can be invaluable for assessing the purity of starting materials or for detecting volatile impurities that may be present in the final product. To analyze the compound itself, a derivatization step would be necessary to convert it into a volatile and thermally stable derivative. A common approach is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogens on the amino and sulfate groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. After derivatization, the TMS-derivative can be analyzed by GC, typically using a flame ionization detector (FID) for quantification.
Development of Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information, making them indispensable for impurity identification and comprehensive analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for identifying unknown impurities and degradation products. nih.gov The HPLC method developed for purity assessment can be directly coupled to a mass spectrometer. As the separated components elute from the HPLC column, they are ionized (e.g., using Electrospray Ionization - ESI) and their mass-to-charge ratio (m/z) is measured.
For degradation studies, the compound would be subjected to forced degradation conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. The resulting mixtures are then analyzed by LC-MS. The mass spectrometer provides the molecular weight of the degradation products, and tandem MS (MS/MS) experiments can be performed to fragment the ions, yielding structural information that helps in elucidating their chemical structures. For instance, hydrolysis of the sulfate ester would yield 2-amino-2-methylpropanol, which would be readily identified by its characteristic mass spectrum.
Illustrative LC-MS Data for Potential Degradation Products Disclaimer: The following data is hypothetical, illustrating potential degradation products and their expected mass spectrometric data. It is not based on actual experimental results.
Table 2: Potential Degradation Products Identified by LC-MS| DP ID | Proposed Structure | Degradation Condition | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
|---|---|---|---|---|
| DP-1 | 2-Amino-2-methylpropanol | Acid/Base Hydrolysis | 90.1 | 72.1, 58.1 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the sensitive and specific detection of MS. science.gov It is an ideal technique for the trace analysis of volatile and semi-volatile organic impurities that might be present from the synthesis or storage of this compound. This could include residual solvents, starting materials, or by-products. As with GC, non-volatile components would require derivatization prior to analysis. The mass spectrometer provides positive identification of the impurities, even at very low levels, by comparing their mass spectra to spectral libraries.
Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a highly sensitive analytical technique for the real-time detection of volatile organic compounds (VOCs) in the air. noaa.govfmach.it This technique is not used for the direct analysis of a non-volatile compound like this compound itself. However, it could be employed in a hypothetical atmospheric or environmental research context to monitor the fate of this compound. If this compound were to be released into the environment and subsequently degrade into volatile components, such as various amines or sulfur-containing compounds, PTR-ToF-MS could detect these volatile degradation products in real-time. The technique works by soft chemical ionization, where H₃O⁺ ions transfer a proton to VOCs with a higher proton affinity, allowing for their immediate detection by a high-resolution time-of-flight mass spectrometer. aaqr.org
Illustrative VOCs Monitored by PTR-ToF-MS in a Hypothetical Degradation Study Disclaimer: The following data is for illustrative purposes to demonstrate the capability of PTR-ToF-MS and is not based on actual experimental results involving this compound.
Table 3: Hypothetical Volatile Degradation Products Monitored by PTR-ToF-MS| Compound | Formula | Protonated Mass (m/z) | Potential Origin |
|---|---|---|---|
| Methylamine | CH₅N | 32.045 | Degradation |
| Dimethylamine | C₂H₇N | 46.065 | Degradation |
Impurity Profiling and Characterization Strategies
The identification and characterization of impurities are fundamental to ensuring the quality and consistency of any chemical substance. For this compound, a comprehensive impurity profiling strategy would involve a combination of chromatographic and spectroscopic techniques to detect, identify, and quantify potential process-related impurities and degradation products.
The synthesis of this compound typically involves the reaction of 2-amino-2-methyl-1-propanol (B13486) with a sulfating agent. Potential impurities could therefore include unreacted starting materials, by-products from side reactions, and degradation products formed during synthesis or storage.
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Origin | Analytical Technique for Detection |
| 2-Amino-2-methyl-1-propanol | Unreacted starting material | HPLC, GC |
| Inorganic Sulfates | Residual sulfating agent/hydrolysis | Ion Chromatography |
| Dimeric Impurities | Side reaction during synthesis | LC-MS, HPLC |
| Oxidation Products | Degradation | HPLC, LC-MS |
This table is illustrative and based on general synthetic pathways. Actual impurities would need to be confirmed through rigorous analytical testing.
Characterization of these impurities would necessitate their isolation, typically through preparative chromatography, followed by spectroscopic analysis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable for elucidating the chemical structure of unknown impurities.
Development of Analytical Standards and Reference Materials
The development and availability of high-quality analytical standards and reference materials are prerequisites for accurate quantitative analysis and method validation. For this compound, this involves the synthesis and purification of the primary compound to a very high degree of purity to serve as a primary reference standard.
Furthermore, any identified impurities would also need to be synthesized and characterized to serve as reference materials for their quantification in routine analysis. The purity of these standards would be rigorously assessed using a combination of methods, such as mass balance, quantitative NMR (qNMR), and analysis by two independent, validated analytical methods.
Table 2: Key Parameters for Analytical Standard Qualification
| Parameter | Method(s) | Acceptance Criteria |
| Identity Confirmation | NMR, MS, IR | Conforms to the expected structure |
| Purity Assay | HPLC, GC, Titration | Typically >99.5% |
| Water Content | Karl Fischer Titration | Specified limit |
| Residual Solvents | Headspace GC | Conforms to ICH guidelines |
| Inorganic Impurities | Ion Chromatography, ICP-MS | Specified limits |
This table represents a general approach to the qualification of analytical standards.
The availability of well-characterized reference standards for both this compound and its impurities is crucial for the validation of analytical methods used for quality control, stability studies, and to ensure batch-to-batch consistency.
Q & A
Basic Research Questions
Q. How can 2-amino-2-methylpropyl hydrogen sulfate be synthesized with high purity for research applications?
- Methodology : Start with the reaction of 2-amino-2-methyl-1-propanol with sulfuric acid under controlled stoichiometric conditions. Monitor the reaction temperature (≤50°C) to avoid over-sulfonation. Purify the product via recrystallization in anhydrous ethanol or column chromatography using silica gel (ethyl acetate/methanol gradient). Confirm purity via HPLC (C18 column, UV detection at 210 nm) and elemental analysis .
Q. What analytical techniques are optimal for characterizing this compound’s structure and stability?
- Methodology : Use Fourier-transform infrared spectroscopy (FTIR) to confirm sulfate group presence (peaks at 1050–1250 cm⁻¹ for S=O stretching). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments and carbon backbone. Thermal stability can be assessed via thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min). Compare decomposition temperatures across multiple batches to identify impurities .
Q. How should researchers handle discrepancies in reported solubility data for this compound?
- Methodology : Systematically test solubility in polar (water, DMSO) and non-polar solvents (hexane) under standardized conditions (25°C, 1 atm). Use dynamic light scattering (DLS) to detect colloidal aggregates in saturated solutions. Cross-validate results with computational solubility predictions via COSMO-RS models .
Advanced Research Questions
Q. What experimental designs are suitable for studying the proton conductivity of this compound in solid-state applications?
- Methodology : Prepare pressed pellets of the compound and measure ionic conductivity via electrochemical impedance spectroscopy (EIS) across a temperature range (25–150°C). Correlate conductivity changes with phase transitions using differential scanning calorimetry (DSC). Compare results to structurally similar sulfates (e.g., CsHSO₄) to identify proton transport mechanisms .
Q. How can conflicting data on the compound’s hygroscopicity be resolved in environmental stability studies?
- Methodology : Conduct controlled humidity experiments (10–90% RH) using dynamic vapor sorption (DVS) analyzers. Monitor mass changes and structural integrity via X-ray powder diffraction (XRPD) post-exposure. Pair with molecular dynamics simulations to predict water adsorption sites on the crystal lattice .
Q. What strategies mitigate side reactions when using this compound as a catalyst in organic synthesis?
- Methodology : Optimize reaction conditions (solvent polarity, temperature) to suppress sulfate ester hydrolysis. Use in situ FTIR or Raman spectroscopy to track intermediate species. Compare catalytic efficiency with and without protective inert atmospheres (e.g., argon). Validate via kinetic isotope effect studies to probe rate-determining steps .
Q. How can researchers investigate the compound’s interaction with biological macromolecules (e.g., proteins)?
- Methodology : Perform fluorescence quenching assays using bovine serum albumin (BSA) as a model protein. Analyze binding constants via Stern-Volmer plots. Confirm structural changes in BSA using circular dichroism (CD) spectroscopy. Computational docking studies (AutoDock Vina) can predict binding sites and affinity .
Data Contradiction Analysis
Q. When thermal decomposition temperatures vary across studies, how should researchers validate their findings?
- Methodology : Replicate TGA/DSC experiments using identical heating rates and sample masses. Characterize residual decomposition products via gas chromatography-mass spectrometry (GC-MS). Compare with high-purity reference standards to rule out impurity-driven variability .
Q. How to address inconsistencies in reported pKa values for the sulfate group?
- Methodology : Use potentiometric titration (0.1 M NaOH) under inert conditions to minimize CO₂ interference. Validate with computational pKa prediction tools (MarvinSketch, ACD/Labs). Cross-reference with UV-Vis spectrophotometric titrations for acidic protons .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 180–185°C (decomposes) | |
| Proton Conductivity (150°C) | EIS | 1.2 × 10⁻³ S/cm | |
| Solubility in Water (25°C) | Gravimetric Analysis | 45 g/100 mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
